![molecular formula C23H28N2O4 B4626840 2-methoxyethyl 4-[({[1-(3-isopropenylphenyl)-1-methylethyl]amino}carbonyl)amino]benzoate](/img/structure/B4626840.png)
2-methoxyethyl 4-[({[1-(3-isopropenylphenyl)-1-methylethyl]amino}carbonyl)amino]benzoate
Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves multi-step chemical reactions that carefully introduce functional groups to achieve the desired molecular architecture. For example, the preparation of methyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate and its phenyl-methyl counterpart as reagents for the preparation of various heterocyclic systems illustrates the complexity and specificity required in synthesizing complex organic compounds (Selič, Grdadolnik, & Stanovnik, 1997).
Molecular Structure Analysis
Molecular structure analysis often involves X-ray crystallography to determine the precise arrangement of atoms within a compound. For instance, the study of methyl 4-((E)-2-{3-[(3-{(E)-2-[4-(methoxycarbonyl)phenyl]-1-diazenyl}-5,5-dimethyl hexahydro-1-pyrimidinyl)methyl]-5,5-dimethylhexahydro-1-pyrimidinyl}-1-diazenyl) benzoate reveals the disorder within a methoxycarbonyl group and the cis orientation of equivalent fragments containing triazene moieties, showcasing the detailed analysis possible through crystallography (Moser, Bertolasi, & Vaughan, 2005).
Chemical Reactions and Properties
Chemical reactions and properties of such compounds can include their reactivity with other chemicals, stability under various conditions, and the mechanisms through which they undergo transformation. For instance, the synthesis of indenopyrazoles and their identification as tubulin polymerization inhibitors highlight the biological activities that can be derived from such compounds, demonstrating the intricate relationship between chemical structure and biological function (Minegishi et al., 2015).
Scientific Research Applications
Environmental Exposure and Plasticizers
Research on compounds like 1,2-Cyclohexane dicarboxylic acid, diisononyl ester (DINCH), a plasticizer used as a replacement for phthalates, highlights the significance of studying the environmental exposure and metabolism of synthetic compounds. The study by Silva et al. (2013) measured the urinary concentrations of oxidative metabolites of DINCH, indicating widespread environmental exposure. This research underscores the importance of monitoring and understanding the human health implications of chemical exposure from daily use products (Silva et al., 2013).
Drug Metabolism and Pharmacokinetics
Several studies focus on the metabolism and pharmacokinetics of drugs, shedding light on how compounds are processed in the human body. For example, the study on the metabolism of benzbromarone, a uricosuric drug, in humans by Maurer and Wollenberg (1990) provides valuable insights into the metabolic pathways, including hydroxylation and oxidation, that could be relevant for understanding the metabolism of similarly structured compounds (Maurer & Wollenberg, 1990).
Interaction with Biological Systems
The interaction of chemical compounds with biological systems is another significant area of research. For instance, the study by Lane et al. (2021) on sodium benzoate, a D-amino acid oxidase (DAO) inhibitor, demonstrates the potential therapeutic applications of chemical compounds in treating cognitive impairments. This research highlights the possibility of using specific inhibitors to modulate neurotransmission and improve cognitive functions (Lane et al., 2021).
properties
IUPAC Name |
2-methoxyethyl 4-[2-(3-prop-1-en-2-ylphenyl)propan-2-ylcarbamoylamino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O4/c1-16(2)18-7-6-8-19(15-18)23(3,4)25-22(27)24-20-11-9-17(10-12-20)21(26)29-14-13-28-5/h6-12,15H,1,13-14H2,2-5H3,(H2,24,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJOLMOXJNKMTBQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1=CC(=CC=C1)C(C)(C)NC(=O)NC2=CC=C(C=C2)C(=O)OCCOC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxyethyl 4-[({2-[3-(prop-1-en-2-yl)phenyl]propan-2-yl}carbamoyl)amino]benzoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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